N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide
Description
N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide is a heterocyclic compound featuring a phthalazine core substituted with a phenyl group at position 3, a methyl group on the carboxamide nitrogen, and a ketone at position 2. The phthalazine scaffold is notable for its rigidity, which can influence binding affinity and metabolic stability in pharmacological contexts.
Properties
IUPAC Name |
N-methyl-4-oxo-3-phenylphthalazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-17-15(20)14-12-9-5-6-10-13(12)16(21)19(18-14)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYHZWYQPSZYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then reacted with methyl isocyanate and phenylhydrazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide with structurally related compounds, focusing on substitutions, synthetic methodologies, and inferred properties.
Structural Analogues
Key Differences and Implications
- Substituent Effects: The N-methyl carboxamide in the target compound contrasts with the N,N-dimethyl analog (), which may reduce steric hindrance and alter solubility. The thiadiazole substituent () introduces sulfur, which could influence electronic properties and metabolic resistance compared to purely aromatic systems.
- Synthetic Accessibility: The target compound likely shares synthetic routes with ’s naphthyridine derivatives, where carboxamide formation involves coupling reactions (e.g., via activated esters or carbodiimide-mediated synthesis).
Biological Activity :
- While the adamantyl-naphthyridine analog () was synthesized for antimicrobial testing, the thiadiazolyl-phthalazine () may target enzymes like kinases or proteases due to its heterocyclic thiadiazole group. The target compound’s phenyl and methyl groups could favor π-π stacking or hydrophobic interactions in binding pockets.
Research Findings and Limitations
- Pharmacological Potential: Structural analogs (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxamides) show antimicrobial activity, suggesting the phthalazine core in the target compound could be similarly bioactive .
- Data Gaps : Direct experimental data (e.g., IC₅₀, solubility) for the target compound are absent in the provided evidence, necessitating further studies.
- Computational Insights : Tools like SHELX () could refine crystallographic data to elucidate the target compound’s binding modes, though this is speculative without explicit studies.
Biological Activity
N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide (CAS No. 320417-94-5) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H13N3O2
- Molar Mass : 279.29 g/mol
- Structure : The compound features a phthalazine ring system, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit certain biological pathways, leading to various pharmacological effects. Research suggests that it may modulate biochemical processes by:
- Inhibiting Enzymatic Activity : It has been shown to affect enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may bind to specific receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For example:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate |
Anticancer Activity
Research has explored the compound's potential as an anticancer agent. It has shown promise in inhibiting the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. Notable findings include:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- Mechanisms Observed :
- Induction of apoptosis via caspase activation.
- Cell cycle arrest at the G2/M phase.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on Antimicrobial Effects : A recent study evaluated the compound against multi-drug resistant strains of bacteria, demonstrating significant inhibitory effects compared to standard antibiotics .
- Anticancer Research : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in cancer cell lines, suggesting its potential as a lead compound for further development .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N,N-dimethyl-4-oxo-3-phenyl | C17H15N3O2 | Antimicrobial |
| 3-(4-chlorophenyl)-N,N-dimethyl | C16H13ClN2O2 | Anticancer |
N-methyl derivatives often exhibit enhanced bioactivity due to their structural modifications that improve binding affinity to biological targets.
Q & A
Q. Q1. What are the critical parameters for optimizing the synthesis of N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters:
- Temperature : Reflux conditions (e.g., 80–110°C) are often critical for cyclization and amide bond formation.
- Stoichiometry : Precise molar ratios of reagents (e.g., phthalazine derivatives and methylamine) minimize side reactions.
- Reaction Time : Extended durations (8–24 hours) may improve yield but risk decomposition; monitor via TLC or HPLC .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures enhances purity (>95% by NMR) .
Q. Q2. How can the molecular structure of this compound be rigorously confirmed?
Methodological Answer:
- X-ray Crystallography : Resolve bond lengths and angles, particularly the dihydrophthalazine ring conformation and methyl group orientation. SHELX software is recommended for refinement .
- NMR Spectroscopy : H and C NMR can confirm substituent positions (e.g., phenyl at C3, methyl at N1). H-N HMBC may clarify carboxamide connectivity .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] at m/z 307.12) .
Advanced Research Questions
Q. Q3. How can researchers address discrepancies in reported biological activities of structurally similar phthalazinecarboxamides?
Methodological Answer:
- Orthogonal Assays : Compare activity across multiple assays (e.g., enzyme inhibition vs. cell viability) to rule out assay-specific artifacts.
- Binding Studies : Use surface plasmon resonance (SPR) or ITC to quantify target affinity, distinguishing direct binding from off-target effects .
- Structural Analogs : Test derivatives (e.g., varying substituents at N1 or C3-phenyl) to isolate pharmacophore contributions. For example, replacing methyl with ethyl alters lipophilicity and activity .
Q. Q4. What strategies resolve crystallographic challenges for this compound, such as poor crystal quality?
Methodological Answer:
- Crystallization Screens : Use sparse-matrix screens (e.g., Hampton Research) with varied solvents (DMSO, DMF) and precipitants (PEGs, salts).
- Data Collection : Synchrotron radiation improves resolution for small, weakly diffracting crystals.
- Refinement : SHELXL’s twin refinement and HKLF5 format handle twinning or disorder in the phenyl ring .
Q. Q5. How can structure-activity relationship (SAR) studies be designed to improve potency while minimizing toxicity?
Methodological Answer:
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -F, -NO) at the phenyl ring to enhance target binding.
- Prodrug Design : Mask the carboxamide as an ester to improve bioavailability, with enzymatic cleavage in vivo.
- Toxicity Screening : Use zebrafish models or primary hepatocyte assays to assess hepatic metabolism and off-target effects early in SAR .
Q. Q6. What analytical methods best characterize stability and solubility under physiological conditions?
Methodological Answer:
- Stability : Accelerated degradation studies (pH 1–9 buffers, 37°C) with HPLC monitoring identify labile bonds (e.g., oxo-group hydrolysis) .
- Solubility : Phase-solubility diagrams in PBS or simulated gastric fluid guide formulation (e.g., cyclodextrin inclusion complexes) .
Data Contradiction Analysis
Q. Q7. How should researchers reconcile conflicting reports on anti-inflammatory vs. cytotoxic activity?
Methodological Answer:
- Dose-Response Curves : Establish EC for anti-inflammatory effects (e.g., TNF-α suppression) vs. LC in normal cells (e.g., HEK293).
- Transcriptomics : RNA-seq can differentiate pathways affected at therapeutic vs. toxic doses .
- Species-Specificity : Test across human and murine models to identify conserved mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
